4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid
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Overview
Description
“4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid” is a chemical compound with the CAS Number 805994-90-5. It has a linear formula of C13 H13 N O2 S . The compound is solid in physical form and is stored at room temperature .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H13NO2S/c1-9-2-7-12(17-9)8-14-11-5-3-10(4-6-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 247.32 . It is solid in physical form and is stored at room temperature .Scientific Research Applications
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Chemical Synthesis
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Thiophene Derivatives
- Thiophene-based analogs, which include “4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid”, have been studied by a growing number of scientists as a potential class of biologically active compounds .
- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Safety And Hazards
properties
IUPAC Name |
4-[(5-methylthiophen-2-yl)methylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-9-2-7-12(17-9)8-14-11-5-3-10(4-6-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBRIKZHHXMJMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424273 |
Source
|
Record name | 4-{[(5-METHYL-2-THIENYL)METHYL]AMINO}BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid | |
CAS RN |
805994-90-5 |
Source
|
Record name | 4-{[(5-METHYL-2-THIENYL)METHYL]AMINO}BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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